molecular formula C6H7NO4S2 B1213971 4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid CAS No. 83711-66-4

4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid

Cat. No.: B1213971
CAS No.: 83711-66-4
M. Wt: 221.3 g/mol
InChI Key: PWKSHUCYGIEVLE-UHFFFAOYSA-N
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Description

4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid is a sulfur-containing compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a derivative of cystine, an oxidized form of the amino acid cysteine, and is known for its antioxidant properties. This compound is found naturally in human plasma, urine, mammalian brain, and several common vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cystine ketimine typically involves the oxidation of cysteine. One common method is the reaction of cysteine with hydrogen peroxide under controlled conditions to form cystine, which is then further reacted to form cystine ketimine . The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of cystine ketimine may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize commercially available chemicals and low-toxicity reagents to ensure sustainability and safety .

Chemical Reactions Analysis

Types of Reactions

4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cystine ketimine, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Mechanism of Action

4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen and nitrogen species, neutralizing them and preventing cellular damage. The molecular targets include various reactive species such as hydrogen peroxide, superoxide anion, and hydroxyl radicals . The pathways involved in its mechanism of action are related to its ability to donate electrons and stabilize reactive species, thereby protecting cellular components from oxidative damage .

Properties

CAS No.

83711-66-4

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3 g/mol

IUPAC Name

4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid

InChI

InChI=1S/C6H7NO4S2/c8-5(9)3-1-12-13-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

PWKSHUCYGIEVLE-UHFFFAOYSA-N

SMILES

C1C(N=C(CSS1)C(=O)O)C(=O)O

Canonical SMILES

C1C(N=C(CSS1)C(=O)O)C(=O)O

Synonyms

cystine ketimine

Origin of Product

United States

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